4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid
Overview
Description
4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research.
Preparation Methods
The synthesis of 4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Bromination: The indole derivative undergoes bromination to introduce the bromine atom at the 3-position.
Benzyloxy Substitution:
Carboxylation: Finally, the carboxylic acid group is introduced at the 6-position through carboxylation reactions.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, specific solvents, and catalysts .
Chemical Reactions Analysis
4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid can undergo various chemical reactions:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid include other indole derivatives such as:
3-Bromoindole: Lacks the benzyloxy and carboxylic acid groups.
4-Benzyloxyindole: Lacks the bromine and carboxylic acid groups.
Indole-6-carboxylic acid: Lacks the benzyloxy and bromine groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-4-phenylmethoxy-1H-indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-12-8-18-13-6-11(16(19)20)7-14(15(12)13)21-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSGBUFSBWMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C(=CN3)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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